4-Amino-7-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride
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Overview
Description
4-Amino-7-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride is a chemical compound that belongs to the class of benzo[b]oxepin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 7-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one.
Amination Reaction: The precursor undergoes an amination reaction, where an amino group is introduced at the 4-position. This can be achieved using reagents like ammonia or amines under appropriate conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom at the 7-position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 7-position.
Scientific Research Applications
4-Amino-7-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: It is used as a tool compound to investigate biological pathways and mechanisms.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs and therapeutic agents.
Chemical Biology: Researchers use it to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 4-Amino-7-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, thereby modulating biochemical pathways.
Receptor Binding: It can bind to specific receptors, influencing cellular signaling and function.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride
- 4-Amino-7-chloro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride
- 4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride
Uniqueness
4-Amino-7-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride is unique due to the presence of the bromine atom at the 7-position
Properties
IUPAC Name |
4-amino-7-bromo-3,4-dihydro-2H-1-benzoxepin-5-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2.ClH/c11-6-1-2-9-7(5-6)10(13)8(12)3-4-14-9;/h1-2,5,8H,3-4,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXXLPUOAVTARO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)Br)C(=O)C1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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